molecular formula C14H15N3O2S B2717606 3-Acetylpyridine p-toluensulfonylhydrazone CAS No. 453523-36-9

3-Acetylpyridine p-toluensulfonylhydrazone

Cat. No.: B2717606
CAS No.: 453523-36-9
M. Wt: 289.35
InChI Key: BMHGFIKYJPCLKO-FOWTUZBSSA-N
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Description

3-Acetylpyridine p-toluensulfonylhydrazone is a chemical compound with the molecular formula C14H15N3O2S. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of 3-Acetylpyridine p-toluensulfonylhydrazone typically involves the reaction of 3-acetylpyridine with p-toluensulfonylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Acetylpyridine p-toluensulfonylhydrazone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

3-Acetylpyridine p-toluensulfonylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylpyridine p-toluensulfonylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

3-Acetylpyridine p-toluensulfonylhydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the acetylpyridine and p-toluensulfonyl groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

4-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-12(2)13-4-3-9-15-10-13/h3-10,17H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGFIKYJPCLKO-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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